molecular formula C8H9BO3 B2641049 3,4-Dihydro-2,5,1-benzodioxaborepin-1-OL CAS No. 2377606-21-6

3,4-Dihydro-2,5,1-benzodioxaborepin-1-OL

Cat. No. B2641049
CAS RN: 2377606-21-6
M. Wt: 163.97
InChI Key: RWIDXIVQIIWEJG-UHFFFAOYSA-N
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Description

3,4-Dihydro-2,5,1-benzodioxaborepin-1-ol is a chemical compound with the CAS Number: 2377606-21-6 . It has a molecular weight of 163.97 and its IUPAC name is 3,4-dihydro-1H-benzo[c][1,5,2]dioxaborepin-1-ol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9BO3/c10-9-7-3-1-2-4-8(7)11-5-6-12-9/h1-4,10H,5-6H2 . This code provides a specific string of characters that represent the molecular structure of the compound.

Scientific Research Applications

Benzazepinone Calcium Channel Blockers

Benzazepinone derivatives, which are structurally related to 3,4-Dihydro-2,5,1-benzodioxaborepin-1-OL, have been studied for their potential as antihypertensive agents. These compounds exhibit competitive displacement of diltiazem, a calcium channel blocker, and show potent antihypertensive activity. Some derivatives with trifluoromethyl substituents in the aromatic ring are particularly notable for their long-acting antihypertensive effects (Floyd et al., 1992).

1,3‐Diazepine in Medicinal Chemistry

The 1,3‐diazepine scaffold, closely related to the benzodioxaborepin structure, is prevalent in many biologically active compounds, including anticancer agents, β‐lactamase inhibitors, and natural products with antiviral and anticancer activities. This structure is extensively used in designing enzyme inhibitors and GPCR ligands (Malki et al., 2021).

Continuous-Flow Synthesis for Drug Discovery

An efficient continuous-flow synthesis protocol for 3,4-dihydro-5H-benzo[e][1,4]diazepin-5-one, a compound structurally similar to 3,4-Dihydro-2,5,1-benzodioxaborepin-1-OL, has been developed. This approach is high-yielding and convenient for the generation of compound libraries in drug discovery (Viviano et al., 2015).

Dopamine D-1 Receptor Antagonist

The benzazepine SCH 23390, structurally related to benzodioxaborepins, is a potent and selective dopamine D-1 receptor antagonist. This compound has been characterized for its binding to specific striatal receptor sites, illustrating its potential in studying neurological interactions (Billard et al., 1984).

Applications in Fragrance Chemistry

The synthesis of (1'E)-7-(Prop-1'-enyl)-2H-benzo[b][1,4]dioxepin-3(4H)-one, which shares a similar benzodioxepin backbone, has led to compounds with intense marine and vanillic odors. This highlights the use of such structures in developing new fragrances (Kraft et al., 2010).

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

1-hydroxy-3,4-dihydro-2,5,1-benzodioxaborepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO3/c10-9-7-3-1-2-4-8(7)11-5-6-12-9/h1-4,10H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWIDXIVQIIWEJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=CC=CC=C2OCCO1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydro-2,5,1-benzodioxaborepin-1-OL

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